molecular formula C19H24N2O4 B2715039 Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate CAS No. 1207023-60-6

Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate

Cat. No.: B2715039
CAS No.: 1207023-60-6
M. Wt: 344.411
InChI Key: QXYNCSMMIGEAOX-UHFFFAOYSA-N
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Description

This compound is a derivative of ethyl 2-cyclopropanecarbonyl-4-oxopentanoate . It has a cyclopropane ring attached to a carbonyl group, which is further attached to a tetrahydroisoquinoline ring via an amide linkage . The tetrahydroisoquinoline ring is a common structure found in many biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Similar compounds, such as ethyl 2-cyclopropanecarbonyl-4-oxopentanoate, are liquids at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research has highlighted the synthesis of novel compounds through reactions involving structurally similar intermediates. For instance, Li et al. (2020) disclosed an unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from related reactants, showcasing the potential for creating poly-functionalized quinolines used in various synthetic applications (Yang Li et al., 2020). Similarly, research on the synthesis, DFT calculations, and analysis of novel heteroannulated chromone derivatives has provided valuable insights into the electronic structure and nonlinear optical (NLO) properties of these compounds, suggesting applications in materials science and photonics (S. A. Halim & M. Ibrahim, 2017).

Catalytic Applications

The catalytic properties of complexes derived from cyclic and acyclic amino acids, as reported by Lakk-Bogáth et al. (2015), reveal the efficiency of certain iron(III) complexes in oxidative reactions. This underscores the role of metal complexes in facilitating chemical transformations, which can be critical in the synthesis of environmentally friendly chemicals and pharmaceuticals (Dóra Lakk-Bogáth et al., 2015).

Pharmaceutical Synthesis

The development of antimicrobial agents through the synthesis of new quinazoline compounds, as explored by Desai et al. (2007), illustrates the potential of complex organic molecules in addressing global health challenges by targeting resistant bacterial and fungal strains (N. Desai et al., 2007). This research avenue is crucial for the ongoing development of new therapeutic agents.

Properties

IUPAC Name

ethyl 4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-25-18(23)8-7-17(22)20-16-6-5-13-9-10-21(12-15(13)11-16)19(24)14-3-4-14/h5-6,11,14H,2-4,7-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYNCSMMIGEAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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